Cas no 899756-78-6 (5-(2-chlorophenyl)methyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
5-(2-chlorophenyl)methyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 5-(2-chlorobenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- 899756-78-6
- 5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
- AKOS024676519
- F2746-0142
- CCG-307627
- 5-(2-chlorophenyl)methyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
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- Inchi: 1S/C14H13ClN4O2/c15-12-4-2-1-3-10(12)8-18-9-16-13-11(14(18)21)7-17-19(13)5-6-20/h1-4,7,9,20H,5-6,8H2
- InChI Key: FFMLSGYSCCROHN-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CN1C=NC2=C(C=NN2CCO)C1=O
Computed Properties
- Exact Mass: 304.0727034g/mol
- Monoisotopic Mass: 304.0727034g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 70.7Ų
5-(2-chlorophenyl)methyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2746-0142-2μmol |
5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899756-78-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2746-0142-5μmol |
5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899756-78-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2746-0142-10μmol |
5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899756-78-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2746-0142-20μmol |
5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899756-78-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2746-0142-1mg |
5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899756-78-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2746-0142-2mg |
5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899756-78-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2746-0142-3mg |
5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899756-78-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2746-0142-4mg |
5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899756-78-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2746-0142-5mg |
5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899756-78-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2746-0142-10mg |
5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899756-78-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
5-(2-chlorophenyl)methyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 5-(2-chlorophenyl)methyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
Latest Research Insights on 5-(2-chlorophenyl)methyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 899756-78-6)
The compound 5-(2-chlorophenyl)methyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 899756-78-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazolopyrimidinone derivative is being investigated for its potential therapeutic applications, particularly in the context of kinase inhibition and its role in modulating cellular signaling pathways. Recent studies have focused on its structural optimization, pharmacokinetic properties, and efficacy in preclinical models.
One of the key areas of research involves the compound's interaction with specific kinase targets, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 899756-78-6 exhibits selective inhibition of CDK2/cyclin E, with an IC50 value of 12 nM, suggesting its potential as a lead compound for cancer therapeutics. The study also highlighted the importance of the 2-chlorophenyl moiety in enhancing binding affinity and selectivity.
Further investigations into the compound's metabolic stability and bioavailability have been conducted to address challenges related to its clinical translation. A recent pharmacokinetic study revealed that the hydroxyethyl side chain contributes to improved solubility, while the pyrazolopyrimidinone core remains susceptible to hepatic metabolism. Researchers are now exploring prodrug strategies and formulation optimizations to enhance its in vivo performance.
In addition to its kinase inhibitory properties, 899756-78-6 has shown promise in modulating inflammatory responses. A 2024 preprint on bioRxiv reported its ability to suppress NF-κB activation in macrophages, indicating potential applications in autoimmune diseases. The study utilized molecular docking simulations to elucidate the compound's binding mode within the IKK complex, providing a structural basis for further derivatization.
The synthetic accessibility of 5-(2-chlorophenyl)methyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolopyrimidin-4-one has also been a focus of recent methodological developments. A novel one-pot synthesis protocol published in Organic Process Research & Development achieved an 82% yield with reduced environmental impact, using water as a green solvent. This advancement could facilitate larger-scale production for further biological evaluation.
As research progresses, the compound's structure-activity relationships (SAR) are being systematically explored through the synthesis of analogs. Preliminary results suggest that modifications at the 4-position of the pyrimidinone ring could significantly alter target selectivity, opening new avenues for therapeutic development. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical candidates.
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